molecular formula C9H16N2O2 B035380 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione CAS No. 102153-83-3

5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione

Cat. No. B035380
CAS RN: 102153-83-3
M. Wt: 184.24 g/mol
InChI Key: FRFQGQFQXRDKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione, also known as DMPD, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and materials science.

Scientific Research Applications

5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has been studied extensively for its potential applications in various fields of science. In medicine, 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has been found to have antimicrobial and antitumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In biochemistry, 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has been used as a probe to study protein-ligand interactions. In materials science, 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has been studied for its potential use as a building block for the synthesis of new materials.

Mechanism of Action

The exact mechanism of action of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione is not fully understood. However, it is believed that 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione inhibits the growth of various microorganisms, including bacteria and fungi. It has also been found to have antitumor properties, inhibiting the growth of cancer cells. 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has been shown to cross cell membranes and accumulate in the cytoplasm, making it a potential drug delivery system. In biochemistry, 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has been used as a probe to study protein-ligand interactions.

Advantages and Limitations for Lab Experiments

5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione has several advantages and limitations for lab experiments. One advantage is its ability to penetrate cell membranes, making it a potential drug delivery system. Another advantage is its ability to inhibit the growth of microorganisms, making it a potential antimicrobial agent. However, one limitation is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione. One direction is the development of new drugs based on the structure of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione. Another direction is the study of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione as a potential drug delivery system for various diseases. Additionally, the use of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione as a building block for the synthesis of new materials is an area of interest. Further studies are needed to fully understand the mechanism of action of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione and its potential applications in various fields of science.
In conclusion, 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione is a chemical compound that has gained attention in scientific research due to its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione have been discussed in this paper. Further studies are needed to fully understand the potential applications of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione in various fields of science.

Synthesis Methods

The synthesis of 5,5-Dimethyl-1-propan-2-ylpiperazine-2,3-dione involves the reaction of 2,3-piperazinedione with isobutyraldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

CAS RN

102153-83-3

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

5,5-dimethyl-1-propan-2-ylpiperazine-2,3-dione

InChI

InChI=1S/C9H16N2O2/c1-6(2)11-5-9(3,4)10-7(12)8(11)13/h6H,5H2,1-4H3,(H,10,12)

InChI Key

FRFQGQFQXRDKFD-UHFFFAOYSA-N

SMILES

CC(C)N1CC(NC(=O)C1=O)(C)C

Canonical SMILES

CC(C)N1CC(NC(=O)C1=O)(C)C

Origin of Product

United States

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